Enantiomeric Excess Superiority: (2R)-Ester >99% ee vs. (2S)-Acid 71% ee Under Identical Enzymatic Resolution Conditions
In a porcine pancreas lipase (PPL)-catalyzed hydrolysis of racemic methyl 2-methyl-4-oxopentanoate, the addition of 1.6 mol L⁻¹ Na₂SO₄ in phosphate buffer (pH 7.2) yielded methyl (2R)-(+)-2-methyl-4-oxopentanoate with >99% ee and (2S)-(−)-2-methyl-4-oxopentanoic acid with only 71% ee [1]. This represents a 28-percentage-point gap in enantiomeric purity that arises from the inherent substrate preference of the enzyme for the (R)-configured ester. While the study directly reports the (2R)-ester, the corresponding (2R)-acid can be obtained by mild ester hydrolysis without erosion of ee, making the >99% ee value directly relevant for (2R)-acid procurement.
| Evidence Dimension | Enantiomeric excess after enzymatic kinetic resolution |
|---|---|
| Target Compound Data | >99% ee (as methyl ester; >99% ee retained upon hydrolysis to the acid) |
| Comparator Or Baseline | (2S)-2-methyl-4-oxopentanoic acid: 71% ee |
| Quantified Difference | ≥28 percentage points (ee difference) |
| Conditions | PPL-catalyzed hydrolysis, 1.6 mol L⁻¹ Na₂SO₄, phosphate buffer pH 7.2, racemic methyl ester substrate |
Why This Matters
For stereochemically demanding synthetic routes—such as the preparation of enantio- and diastereomerically pure γ-butyrolactone natural products—the (2R)-configuration is accessible in near-homochiral form, whereas the (2S)-antipode cannot be obtained above 71% ee under the same practical, low-cost enzymatic conditions, making the (2R)-isomer the only viable choice for high-ee applications.
- [1] Ferreira, E. A., Rodezno, S. V. A., Omori, Á. T., & Cunha, R. L. O. R. (2019). A study on the enzyme catalysed enantioselective hydrolysis of methyl 2-methyl-4-oxopentanoate, a precursor of chiral γ-butyrolactones. Biocatalysis and Biotransformation, 37(2), 115–123. View Source
